Ethyl N-Boc-piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-piperidine-4-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic molecules. It is characterized by the presence of a piperidine ring, a carboxylate ester group, and a tert-butoxycarbonyl (Boc) protective group. This compound is often used in the synthesis of peptidomimetics and other heterocyclic compounds due to its versatility and the ease with which it can be modified .
Synthesis Analysis
The synthesis of Ethyl N-Boc-piperidine-4-carboxylate and related compounds involves multiple steps, including esterification, hydrogenation, and protective group chemistry. For instance, ethyl 4-piperidinecarboxylate can be synthesized from isonicotinic acid through esterification and hydrogenation with high yields, and the catalyst used in the hydrogenation can be reused multiple times . Additionally, the synthesis of related compounds, such as N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine], involves nucleophilic substitution, cyano-reduction, and cyclization reactions . These methods highlight the diverse synthetic routes available for creating compounds with the piperidine-4-carboxylate scaffold.
Molecular Structure Analysis
Computational studies have been conducted to predict the effects of polar and non-polar solvents on the electronic properties of N-Boc-Piperidine-4-Carboxylic acid. These studies include geometrical parameter optimization, vibrational analysis, and the calculation of stabilization energy and molecular bonding interactions. Advanced computational methods such as Hartree-Fock and Density Functional Theory are employed to understand the molecular structure and its electronic behavior in different solvent environments .
Chemical Reactions Analysis
Ethyl N-Boc-piperidine-4-carboxylate can undergo various chemical reactions, including carbonylation and reactions with hydrazines to form novel heterocyclic amino acids. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene leads to carbonylation at a C-H bond in the piperazine ring, which is a novel transformation . Additionally, the reaction of β-enamine diketones with N-mono-substituted hydrazines affords target compounds such as 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the reactivity of the piperidine ring towards the formation of complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl N-Boc-piperidine-4-carboxylate and its derivatives are influenced by the presence of the Boc protective group and the piperidine ring. The Boc group is commonly used to protect amines during synthesis due to its stability under various reaction conditions and its ease of removal when no longer needed. The piperidine ring contributes to the basicity and nucleophilicity of the molecule, which are important factors in its reactivity. The electronic properties of these compounds can be significantly affected by substituents on the piperidine ring or the nature of the protective group, as evidenced by the synthesis and characterization of various derivatives .
Scientific Research Applications
Synthesis and Characterization of Novel Compounds :
- Researchers have developed novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, utilizing ethyl N-Boc-piperidine-4-carboxylate as a building block. These compounds were synthesized for use as achiral and chiral building blocks in different chemical syntheses (Matulevičiūtė et al., 2021).
Computational Study of Electronic Properties :
- A computational study analyzed the impact of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid. The study provided insights into stabilization energy, molecular bonding interactions, and other electronic characteristics of the molecule (Vimala et al., 2021).
Synthesis of Pharmaceutical Compounds :
- Ethyl N-Boc-piperidine-4-carboxylate is used in the synthesis of pharmaceutical intermediates. For example, its derivatives have been evaluated as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer’s disease (Khalid et al., 2014).
Catalysis Research :
- The compound is also significant in catalysis research. For instance, it's used in palladium-catalyzed migrative Negishi coupling, a process important for creating arylpiperidines, a crucial component in pharmaceutical research (Millet & Baudoin, 2015).
Synthesis of Benzothiazole Derivatives :
- In another study, benzothiazole derivatives were synthesized using ethyl N-Boc-piperidine-4-carboxylate. These derivatives showed promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shafi et al., 2021).
Crystal Structure Analysis :
- The crystal structures of derivatives of N-Boc piperidine have been determined, providing valuable information for drug development, especially in understanding the molecular interactions and packing in crystals (Mambourg et al., 2021).
Synthesis of Anticancer Agents :
- Ethyl N-Boc-piperidine-4-carboxylate is used in the synthesis of propanamide derivatives with potential anticancer properties. These derivatives were evaluated for their effectiveness against cancer cells, highlighting the compound's role in developing new cancer therapies (Rehman et al., 2018).
Synthesis of Antituberculosis Agents :
- Thiazole-aminopiperidine hybrid analogues were designed and synthesized from ethyl N-Boc-piperidine-4-carboxylate, showing activity against Mycobacterium tuberculosis, a significant step in the search for new antituberculosis drugs (Jeankumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJCTUTPIKNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374497 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-piperidine-4-carboxylate | |
CAS RN |
142851-03-4 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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